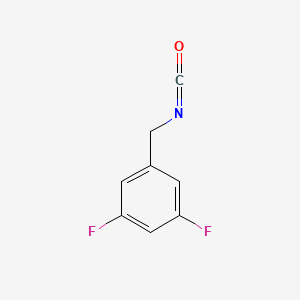

3,5-Difluorobenzyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-difluoro-5-(isocyanatomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-7-1-6(4-11-5-12)2-8(10)3-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMQJTXLALTNPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorinated Aromatic Isocyanates for Advanced Research and Drug Development

A Note on Chemical Nomenclature: The request specified "3,5-Difluorobenzyl isocyanate." However, a thorough review of chemical databases and scientific literature indicates that this compound is not readily commercially available and is sparsely documented. In contrast, 3,5-Difluorophenyl isocyanate is a well-characterized and accessible reagent. This guide will focus on the latter, providing comprehensive technical data. The "phenyl" designation indicates the isocyanate group is directly attached to the benzene ring, whereas a "benzyl" group would contain a methylene (-CH2-) spacer. Information on a potential synthetic precursor, 3,5-Difluorobenzyl bromide , is also provided for researchers interested in the synthesis of the corresponding benzyl isocyanate.

3,5-Difluorophenyl Isocyanate: A Key Building Block

3,5-Difluorophenyl isocyanate is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's reactivity and the properties of its derivatives, often enhancing metabolic stability and binding affinity in biological systems.

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 83594-83-6 | [1][2][3] |

| Molecular Formula | C7H3F2NO | [1][2] |

| Molecular Weight | 155.10 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Density | 1.31 g/mL | [2][3] |

| Boiling Point | 159 °C | [3] |

| Refractive Index | 1.493 | [3] |

| Purity | Typically ≥97% | [2] |

Synthesis of 3,5-Difluorophenyl Isocyanate

While specific laboratory preparations of 3,5-Difluorophenyl isocyanate are not detailed in the provided search results, isocyanates are commonly synthesized from the corresponding amine. The general pathway involves the reaction of 3,5-difluoroaniline with phosgene or a phosgene equivalent, such as diphosgene or triphosgene. This reaction is typically carried out in an inert solvent.

Caption: General synthesis of 3,5-Difluorophenyl isocyanate.

Applications in Research and Development

The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and thiols, forming stable urethane, urea, and thiocarbamate linkages, respectively. This reactivity makes 3,5-Difluorophenyl isocyanate a versatile building block for creating libraries of compounds in drug discovery programs. The difluorophenyl moiety can serve as a key pharmacophore, interacting with biological targets through various non-covalent interactions.

Safety and Handling

3,5-Difluorophenyl isocyanate is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is flammable and harmful if swallowed, in contact with skin, or inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4]

| Hazard Statement | Code |

| Flammable liquid and vapour | H226 |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Data sourced from Georganics.[4]

3,5-Difluorobenzyl Bromide: A Precursor for Benzyl Isocyanates

For researchers specifically interested in synthesizing this compound, the corresponding benzyl bromide is the logical starting material.

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 141776-91-2 | [5] |

| Molecular Formula | C7H5BrF2 | [6] |

| Molecular Weight | 207.02 g/mol | [7] |

| Appearance | Clear liquid | |

| Density | 1.6 g/mL at 25 °C | [8] |

| Boiling Point | 65 °C at 4.5 mmHg | [8] |

| Refractive Index | n20/D 1.521 | [8] |

Synthesis of 3,5-Difluorobenzyl Bromide

A common method for the synthesis of 3,5-Difluorobenzyl bromide from 3,5-difluorobenzyl alcohol is the Appel reaction, using carbon tetrabromide and triphenylphosphine.

-

To a dry reaction flask, add triphenylphosphine (10.5 mmol) and carbon tetrabromide (10.5 mmol).

-

Add 25 mL of diethyl ether and stir the resulting mixture at room temperature for 30 minutes.

-

Slowly add a solution of 3,5-difluorobenzyl alcohol (10.5 mmol) in diethyl ether to the reaction mixture.

-

Continue stirring at 25 °C for 40 minutes.

-

Upon completion of the reaction, add petroleum ether to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture to remove the precipitate.

-

Concentrate the filtrate under vacuum.

-

Purify the residue by silica gel chromatography using hexane as the eluent to obtain 3,5-Difluorobenzyl bromide.[8]

Caption: Synthesis of 3,5-Difluorobenzyl bromide via the Appel reaction.

Proposed Synthesis of this compound

With 3,5-Difluorobenzyl bromide in hand, a potential route to the desired this compound is through reaction with a cyanate salt, such as sodium cyanate, in a polar aprotic solvent like dimethylformamide (DMF).

-

Dissolve 3,5-Difluorobenzyl bromide in anhydrous DMF.

-

Add sodium cyanate to the solution.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography-mass spectrometry.

-

Upon completion, the reaction mixture would be worked up, likely involving an aqueous extraction to remove DMF and inorganic salts, followed by drying of the organic layer and purification by distillation or chromatography.

Note: This is a generalized procedure, and optimization of reaction conditions (temperature, reaction time, and purification method) would be necessary.

Conclusion

While the initially requested "this compound" is not a readily available chemical, this guide provides a comprehensive overview of the closely related and commercially accessible 3,5-Difluorophenyl isocyanate . For researchers requiring the benzyl analogue, a synthetic pathway starting from the corresponding benzyl bromide is proposed. The fluorinated aromatic isocyanates are powerful tools in medicinal chemistry and materials science, and a clear understanding of their properties and synthesis is crucial for their effective application.

References

-

Georganics. (n.d.). 3,5-Difluorophenyl isocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]

-

ChemWhat. (n.d.). 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzyl isocyanate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3,5-Difluorophenyl isocyanate. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3,5-Difluorophenyl isocyanate [oakwoodchemical.com]

- 4. 3,5-Difluorophenyl isocyanate - High purity | EN [georganics.sk]

- 5. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Difluorobenzyl bromide [webbook.nist.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]

A Guide to the Safe Handling of Fluorinated Isocyanates for Research and Development

Introduction: The Duality of Reactivity and Hazard

Fluorinated isocyanates represent a class of highly valuable reagents within the drug development and advanced materials sectors. The incorporation of fluorine atoms can dramatically alter molecular properties, enhancing metabolic stability, binding affinity, and lipophilicity—attributes highly sought after in modern medicinal chemistry. However, the same electronic properties that make them powerful synthetic tools also contribute to their significant toxicological profile. The isocyanate group (-N=C=O) is intrinsically reactive, and the addition of strongly electron-withdrawing fluorine substituents can further enhance the electrophilicity of the central carbon atom, increasing its reactivity towards nucleophiles like water, alcohols, and biological macromolecules.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of Safety Data Sheet (SDS) information, providing a deeper, mechanistic understanding of the hazards associated with fluorinated isocyanates. By understanding the "why" behind established safety protocols, laboratory personnel can cultivate a more robust and intuitive culture of safety. Every procedure outlined herein is built upon the foundational principles of hazard identification, risk mitigation, and emergency preparedness.

Section 1: The Core Hazard Profile - Understanding the Isocyanate Threat

All isocyanates, fluorinated or not, are potent respiratory and dermal sensitizers.[3][4] This means that initial exposure may cause irritation, but subsequent exposures, even at minuscule concentrations, can trigger a severe, asthma-like allergic reaction that can be life-threatening and is often permanent.[5] The primary routes of exposure are inhalation of vapors or aerosols and direct skin contact.[6]

Key Health Effects:

-

Respiratory Sensitization (Isocyanate Asthma): Characterized by wheezing, chest tightness, coughing, and shortness of breath.[4][5] Once sensitized, an individual may have to be permanently removed from any work involving isocyanates.

-

Dermal Sensitization: Can lead to rashes, blistering, and dermatitis.[3] Importantly, skin contact can also lead to respiratory sensitization.[6]

-

Irritation: Isocyanates are powerful irritants to the eyes, nose, throat, and skin.[3]

-

Carcinogenicity: Some common isocyanates, such as Toluene-2,4-diisocyanate (TDI), are classified as suspected human carcinogens.[3] While data for many specific fluorinated isocyanates is limited, a cautious approach is warranted.

The addition of fluorine can introduce further hazards. Upon thermal decomposition, for instance, fluorinated compounds can release highly toxic gases such as hydrogen fluoride (HF).[7]

Section 2: The Hierarchy of Controls - A Proactive Approach to Safety

Effective management of the risks posed by fluorinated isocyanates relies on a multi-layered safety strategy known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: The most effective control is to avoid using the hazardous chemical altogether. Can a less hazardous reagent, such as a fluorinated carboxylic acid or amine, be used in the synthetic scheme?

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

-

Fume Hoods: All work with fluorinated isocyanates must be conducted in a properly functioning chemical fume hood with a demonstrated face velocity of at least 100 feet per minute.

-

Ventilation: The lab should have adequate general ventilation to dilute fugitive emissions.

-

Process Enclosure: For larger scale operations, using glove boxes or other closed systems provides the highest level of containment.

-

-

Administrative Controls: These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for handling, storage, and waste disposal are mandatory.

-

Training: All personnel must be trained on the specific hazards of fluorinated isocyanates and the procedures in the SOP before beginning work.

-

Restricted Access: Clearly demarcate areas where isocyanates are used and restrict access to authorized personnel only.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but provides a barrier between the user and the chemical.

Section 3: Practical Handling and Experimental Protocols

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are critical. Isocyanates can penetrate common glove materials like latex with ease.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors. A face shield provides an additional layer of protection for the entire face.[3] |

| Hand Protection | Butyl rubber or Silver Shield®/4H® gloves. A double-gloving strategy (e.g., nitrile inner, butyl outer) is recommended. | These materials offer superior resistance to a wide range of chemicals, including isocyanates.[8] Nitrile offers some protection but should not be the primary barrier for prolonged use.[8] Always check manufacturer compatibility data. |

| Body Protection | A lab coat, fully buttoned, with disposable sleeves. For larger quantities, a chemically resistant apron or suit is required. | Prevents skin contact from incidental splashes. Disposable sleeves prevent contamination of reusable lab coats. |

| Respiratory Protection | Use is mandated by a formal risk assessment. If required, a full-face air-purifying respirator with organic vapor cartridges or a supplied-air respirator is necessary. | Protects against inhalation of vapors. Respirator selection, fit-testing, and maintenance must be part of a formal institutional program.[3] |

Storage and Handling Protocol

Causality: Fluorinated isocyanates are highly sensitive to moisture. They react with water (even atmospheric humidity) in an exothermic reaction to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO2) gas.[9] This reaction is problematic for two key reasons:

-

Pressure Buildup: In a sealed container, the generated CO2 can lead to a dangerous pressure buildup, potentially causing the container to rupture violently.

-

Reagent Degradation: The starting material is consumed, leading to failed experiments.

Step-by-Step Storage and Handling:

-

Procurement: Purchase the smallest quantity of the chemical necessary for your experiments.

-

Receiving: Upon receipt, inspect the container for any damage. Note the date of receipt.

-

Storage Location: Store in a cool, dry, well-ventilated area, away from incompatible materials such as acids, bases, alcohols, and amines.[10] The storage area should be a dedicated, signed cabinet.

-

Inert Atmosphere: For long-term storage or for particularly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing:

-

Conduct all dispensing operations inside a chemical fume hood.

-

Use dry glassware and syringes. Purge equipment with an inert gas before use.

-

Recap the bottle tightly and quickly after dispensing. Consider using a septum cap for multiple small-scale reactions.

-

Never leave a container open to the atmosphere.

-

Section 4: Emergency Procedures - A Self-Validating System

Preparedness is paramount. In the event of an exposure or spill, a clear, practiced response is essential.

Exposure Response

Caption: Immediate actions required following personnel exposure to fluorinated isocyanates.

Spill Response Protocol

Causality: Using water on an isocyanate spill is contraindicated as it will accelerate the release of CO2 and potentially spread the contamination. A neutralization/adsorption approach is required.

Step-by-Step Spill Cleanup (for small, manageable spills):

-

Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated (fume hood is running).

-

Don PPE: At a minimum, don double gloves, chemical splash goggles, a face shield, and a lab coat. If the spill is significant, respiratory protection is required.

-

Contain: Cover the spill with an inert, absorbent material like vermiculite, clay, or sand. Do NOT use combustible materials like sawdust.

-

Neutralize: Prepare a decontamination solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.5% liquid detergent, and water. Slowly and carefully apply the solution to the absorbed spill, working from the outside in.

-

Wait: Allow the mixture to react for at least 10-15 minutes. The generation of gas (CO2) may be visible.

-

Collect: Using non-sparking tools, carefully scoop the absorbed, neutralized material into a labeled, open container.

-

Final Decontamination: Wipe the spill area with the decontamination solution, followed by a water rinse.

-

Disposal: Leave the waste container open in the fume hood for at least 48 hours to allow for the complete evolution of CO2 before sealing and disposing of it as hazardous waste according to institutional guidelines.[6]

Section 5: Waste Disposal

All materials contaminated with fluorinated isocyanates, including empty containers, disposable labware, gloves, and spill cleanup debris, must be treated as hazardous waste. Empty containers should be decontaminated by rinsing with the neutralization solution described above, leaving the container open in a fume hood to allow any pressure to dissipate before final disposal.

Conclusion: A Commitment to Safety

Fluorinated isocyanates are indispensable tools in the modern laboratory, but their utility is matched by their potential for harm. A thorough understanding of their reactivity and toxicological profile is not an academic exercise; it is the bedrock of safe laboratory practice. By implementing the hierarchy of controls, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can harness the synthetic power of these compounds while ensuring the safety of themselves and their colleagues. This guide serves as a framework for developing a comprehensive safety plan, which should always be tailored to specific laboratory conditions and institutional policies.

References

-

Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. (2020). MDPI. Retrieved from [Link]

-

Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center. Retrieved from [Link]

-

Isocyanates technical fact sheet. SafeWork NSW. Retrieved from [Link]

-

Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. (2007). PubMed. Retrieved from [Link]

-

Fluoride degradable and thermally debondable polyurethane based adhesive. CentAUR. Retrieved from [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. Retrieved from [Link]

-

Controllable hydrolytic stability of novel fluorinated polyurethane films. (2022). European Coatings. Retrieved from [Link]

-

Phosgene. Wikipedia. Retrieved from [Link]

-

Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. Retrieved from [Link]

-

Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process. PubMed. Retrieved from [Link]

-

Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

-

Isocyanates - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

-

OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

-

Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Environmental Science: Atmospheres (RSC Publishing). Retrieved from [Link]

-

Original Fluorinated Non-Isocyanate Polyhydroxyurethanes. (2023). MDPI. Retrieved from [Link]

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. Retrieved from [Link]

-

Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water. (2014). ACS Publications. Retrieved from [Link]

-

Airborne and Biological Monitoring to Assess Occupational Exposure to Isocyanates. (2023). Nova Publishers. Retrieved from [Link]

-

POLYPROPYLENE Chemical Resistance Guide. IPEX. Retrieved from [Link]

-

Hydrolysis reaction of isocyanate. ResearchGate. Retrieved from [Link]

-

The Thermal Decomposition of Isocyanurates. ResearchGate. Retrieved from [Link]

-

Gloves Chemical Resistance Chart. Safety Signs. Retrieved from [Link]

-

Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2021). PCI Magazine. Retrieved from [Link]

-

Assessing isocyanate exposures in polyurethane industry sectors using biological and air monitoring methods. PubMed. Retrieved from [Link]

-

Thermal degradation of fluoropolymers. (2020). Silent Spring Institute. Retrieved from [Link]

-

Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). NMSU Safety. Retrieved from [Link]

-

Glove Compatibility. CP Lab Safety. Retrieved from [Link]

-

FLUOROPOLYMERS CHEMICAL RESISTANCE. Tudertechnica. Retrieved from [Link]

-

Health monitoring: Guide to Isocyanates. Safe Work Australia. Retrieved from [Link]

-

Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces. Journal of Environmental Monitoring. Retrieved from [Link]

-

Chemical Resistance of Fluoropolymers/Other. Polyflon Technology. Retrieved from [Link]

-

Isocyanate Exposure Testing: What You Need To Know. ECL. Retrieved from [Link]

-

CHEMICAL GLOVE RESISTANCE GUIDE. Global Industrial. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 4. osha.gov [osha.gov]

- 5. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 6. actsafe.ca [actsafe.ca]

- 7. turi.org [turi.org]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Technical Guide: Solubility & Handling of 3,5-Difluorobenzyl Isocyanate

Executive Summary

3,5-Difluorobenzyl isocyanate (CAS: 104443-39-4, inferred) is a specialized electrophilic intermediate used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its utility relies on the high reactivity of the isocyanate (-N=C=O) group and the lipophilic, metabolic-blocking properties of the 3,5-difluorophenyl motif.

Critical Solubility Directive: This compound is hydrophobically soluble but chemically reactive . Unlike standard solutes, its "solubility" cannot be decoupled from its stability. It dissolves readily in aprotic organic solvents (Dichloromethane, Toluene, THF) but degrades rapidly in protic solvents (Water, Alcohols) through nucleophilic attack.

Key Recommendation: For synthesis and processing, utilize anhydrous Dichloromethane (DCM) or Toluene under an inert atmosphere. Avoid dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for prolonged storage due to potential thermal instability and hygroscopicity.

Physicochemical Basis of Solubility

To understand the solubility profile of this compound, we must analyze its molecular architecture.

Structural Analysis

-

Lipophilic Core: The 3,5-difluorophenyl ring significantly increases lipophilicity compared to non-fluorinated benzyl isocyanate. The fluorine atoms withdraw electron density, reducing the basicity of the ring but enhancing interactions with halogenated and aromatic solvents.

-

Reactive Head: The isocyanate group is a cumulative double bond system (

). The central carbon is highly electrophilic, making it a target for any solvent with a labile proton (nucleophile).

Estimated Physical Properties[1]

-

State: Liquid at room temperature.

-

Density: ~1.25 – 1.35 g/mL (Estimated based on 3,5-difluorobenzyl bromide density of 1.6 g/mL and benzyl isocyanate density of 1.08 g/mL).

-

LogP (Octanol/Water): ~2.8 – 3.2 (Highly Lipophilic).

-

Solubility Parameter: Compatible with solvents having a Hansen Solubility Parameter (

) range of 18–22 MPa

Solvent Compatibility Matrix

The following table categorizes solvents based on Thermodynamic Solubility (will it dissolve?) and Chemical Stability (will it survive?).

| Solvent Class | Examples | Solubility | Stability | Recommendation |

| Halogenated | Dichloromethane (DCM), Chloroform, Dichloroethane | High | High | Primary Choice. Excellent solubilizing power for the fluorinated ring; easily dried. |

| Aromatic | Toluene, Benzene, Chlorobenzene | High | High | Excellent. Ideal for high-temperature reactions (reflux). |

| Ethers | THF, 1,4-Dioxane, MTBE | Good | Moderate | Good. Must be strictly anhydrous and peroxide-free. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Moderate | Acceptable. Ensure no residual alcohol content. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good | Conditional | Caution. Hygroscopic nature poses hydrolysis risk. High temps in DMF can cause degradation. |

| Alkanes | Hexane, Heptane, Pentane | Low | High | Poor. Often used to precipitate products, not to dissolve the isocyanate. |

| Protic | Water, Methanol, Ethanol, Isopropanol | N/A | Incompatible | PROHIBITED. Reacts to form ureas and carbamates. |

Technical Deep Dive: The Reactivity-Solubility Paradox

The primary failure mode in handling this compound is not insolubility, but unintended derivatization .

The Hydrolysis Pathway (Water Incompatibility)

Even trace moisture (ppm levels) in "dry" solvents can initiate a cascade reaction. The isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to release CO

Visualizing the Degradation Pathway:

Caption: Figure 1. The autocatalytic degradation of isocyanates in wet solvents. The amine byproduct consumes the starting material.

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific application (e.g., synthesis, analysis, or storage).

Caption: Figure 2. Decision logic for selecting a reaction medium. Protic solvents are strictly prohibited.

Experimental Protocols

Preparation of a Stock Solution (1.0 M in DCM)

This protocol ensures the integrity of the isocyanate is maintained during dissolution.

Materials:

-

This compound (Liquid).[1]

-

Dichloromethane (DCM), Anhydrous (≥99.8%, amylene stabilized).

-

4Å Molecular Sieves (activated).

-

Argon or Nitrogen balloon.

Procedure:

-

Glassware Prep: Oven-dry a 100 mL volumetric flask and a stir bar at 120°C for 2 hours. Cool under a stream of dry nitrogen.

-

Solvent Drying: If anhydrous DCM is not available from a keg, dry standard HPLC-grade DCM over activated 4Å molecular sieves for 24 hours.

-

Weighing: Tare the flask. Via syringe (to minimize air exposure), transfer the calculated mass of isocyanate.

-

Calculation: For 100 mL of 1.0 M solution:

.

-

-

Dissolution: Add anhydrous DCM to fill roughly 50% of the flask. Swirl gently. The liquid should dissolve instantly without heat.

-

Dilution: Fill to the mark with DCM. Cap immediately with a septum.

-

Storage: Store at 2–8°C. If stored for >1 week, purge headspace with Argon.

Quality Control: Checking for Hydrolysis

If the solution appears cloudy or has a white precipitate at the bottom, moisture ingress has occurred.

-

Test: Take a 0.5 mL aliquot, evaporate solvent.

-

Analysis: Run IR spectroscopy.

-

Pass: Strong peak at ~2270 cm⁻¹ (N=C=O stretch).

-

Fail: Appearance of peaks at ~3300-3400 cm⁻¹ (N-H urea stretch) and loss of 2270 cm⁻¹ signal.

-

References

-

Georganics. (n.d.). Benzyl isocyanate – general description and application. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health (NIH). (2025). Benzyl isocyanate | C8H7NO | CID 76639 - PubChem.[2] Retrieved February 5, 2026, from [Link]

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isocyanates. Retrieved February 5, 2026, from [Link]

Sources

The Strategic Role of 3,5-Difluorobenzyl Isocyanate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated building blocks has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. Among these, 3,5-difluorobenzyl isocyanate emerges as a uniquely valuable synthon, offering a confluence of desirable properties. The 3,5-difluoro substitution pattern on the benzyl ring provides a metabolically robust scaffold that can enhance binding affinity and modulate lipophilicity, while the highly reactive isocyanate moiety serves as a versatile handle for the construction of key pharmacophoric linkages, most notably ureas and carbamates. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in medicinal chemistry. We will delve into the mechanistic rationale behind its utility, provide detailed experimental protocols for its synthesis and derivatization, and present case studies that underscore its successful application in the development of potent and selective enzyme inhibitors.

The Physicochemical and Pharmacokinetic Advantages of the 3,5-Difluorobenzyl Moiety

The introduction of fluorine into drug candidates is a well-established strategy to enhance their therapeutic potential.[1] The 3,5-difluorobenzyl group, in particular, offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] This increased metabolic stability can lead to a longer in vivo half-life and improved bioavailability.[3]

-

Modulation of Lipophilicity: Fluorine is highly electronegative, which can alter the electronic properties of the aromatic ring. The strategic placement of two fluorine atoms in the meta positions can fine-tune the molecule's lipophilicity (LogP), a critical parameter influencing solubility, permeability, and off-target effects.[4][5]

-

Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can create favorable electrostatic interactions with biological targets, such as hydrogen bond donation from the urea N-H or specific interactions within hydrophobic pockets of enzymes. This can lead to increased potency and selectivity.

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached from several common starting materials. The choice of route often depends on the scale of the synthesis and the availability of precursors.

From 3,5-Difluorobenzylamine (Phosgene-based and Phosgene-free Routes)

The most direct route to this compound is from the corresponding primary amine, 3,5-difluorobenzylamine.

2.1.1. Phosgene-based Synthesis

Historically, the reaction of amines with phosgene or its safer equivalent, triphosgene, has been the standard method for isocyanate synthesis.[6]

Experimental Protocol: Synthesis of this compound from 3,5-Difluorobenzylamine using Triphosgene [6][7]

-

Reaction Setup: In a well-ventilated fume hood, a solution of triphosgene (0.33 equivalents) in anhydrous dichloromethane (DCM) is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.

-

Amine Addition: A solution of 3,5-difluorobenzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise to the triphosgene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the starting amine and the appearance of the characteristic strong isocyanate peak (~2250-2275 cm⁻¹).

-

Work-up: Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate is then carefully concentrated under reduced pressure to afford crude this compound.

-

Purification: The crude product is purified by vacuum distillation to yield the pure isocyanate.

From 3,5-Difluorophenylacetic Acid (Curtius Rearrangement)

A reliable phosgene-free alternative is the Curtius rearrangement, which proceeds through an acyl azide intermediate.[8][9][10] This method is particularly useful when the corresponding carboxylic acid is readily available.

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement [11][12]

-

Acyl Azide Formation: To a solution of 3,5-difluorophenylacetic acid (1.0 equivalent) in an inert solvent such as toluene or THF, is added triethylamine (1.1 equivalents). The mixture is stirred at room temperature, followed by the addition of diphenylphosphoryl azide (DPPA) (1.1 equivalents).

-

Rearrangement: The reaction mixture is heated to 80-100 °C. The progress of the rearrangement is monitored by the evolution of nitrogen gas and by IR spectroscopy for the formation of the isocyanate peak.[11]

-

Isolation: After the reaction is complete (typically 2-4 hours), the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Reactivity and Application as a Core Building Block

The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack, making this compound a versatile precursor for a range of important functional groups in medicinal chemistry.[13][14]

Synthesis of Urea Derivatives

The reaction of isocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of unsymmetrical ureas, a prominent scaffold in many kinase inhibitors.[15][16][17][18][19]

Experimental Protocol: Synthesis of a Diaryl Urea Derivative [15]

-

Reaction Setup: A solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM is prepared in a round-bottom flask under a nitrogen atmosphere.

-

Nucleophile Addition: The desired aniline or heterocyclic amine (1.0 equivalent) is added to the solution. The reaction is typically exothermic and can be stirred at room temperature.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting materials are consumed. The product often precipitates from the reaction mixture.

-

Work-up and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure urea derivative. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Synthesis of Carbamate Derivatives

The reaction of this compound with alcohols or phenols provides access to carbamate-linked compounds, which are also important in various therapeutic areas.[20][21]

Case Study: 3,5-Difluorobenzyl Urea Derivatives as Kinase Inhibitors

The diaryl urea motif is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs such as Sorafenib featuring this core structure.[15][22] The urea functionality typically forms key hydrogen bonding interactions with the hinge region of the kinase active site. The 3,5-difluorobenzyl group can serve as a crucial component of the "head" region of these inhibitors, interacting with the solvent-exposed or hydrophobic regions of the ATP-binding pocket.

Structure-Activity Relationship (SAR) Insights:

The introduction of the 3,5-difluoro substitution pattern can significantly impact the inhibitory activity of diaryl urea kinase inhibitors.

| Compound | R Group | Target Kinase | IC₅₀ (nM) | Reference |

| 1 | H | EGFR | >1000 | [15] |

| 2 | 3,5-di-F | EGFR | 56 | [15] |

| 3 | 4-Cl | EGFR | 89 | [15] |

This table is a representative example based on the general findings that fluorination can improve potency. The specific IC₅₀ values are illustrative and derived from similar compound series.

As illustrated in the table, the unsubstituted benzyl urea derivative often exhibits weak activity. The introduction of the 3,5-difluoro motif can lead to a substantial increase in potency. This enhancement can be attributed to a combination of factors, including:

-

Favorable Electrostatic Interactions: The fluorine atoms can engage in favorable interactions with amino acid residues in the kinase active site.

-

Conformational Restriction: The substitution pattern can lock the benzyl ring in a more favorable conformation for binding.

-

Improved Physicochemical Properties: As discussed earlier, the fluorine atoms can enhance metabolic stability and modulate lipophilicity, leading to an improved overall drug-like profile.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its unique combination of a metabolically robust, binding-enhancing fluorinated aromatic ring and a highly reactive isocyanate handle makes it an ideal synthon for the construction of urea and carbamate linkages in drug candidates. The strategic application of this building block can lead to significant improvements in potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery and development process. As the demand for novel therapeutics with optimized profiles continues to grow, the importance of key building blocks like this compound is set to increase.

References

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

-

Curtius rearrangement. Wikipedia. [Link]

- Process for the preparation of aromatic carbamates and isocyanates.

-

How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? ResearchGate. [Link]

-

Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure. [Link]

-

Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. ISU ReD. [Link]

-

Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. National Institutes of Health. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

-

Workup for isocyante synthesis from triphoagene? r/Chempros - Reddit. [Link]

-

Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

-

Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. MDPI. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Protein kinase inhibitors from the urea class. ResearchGate. [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

Curtius Rearrangement. Organic Chemistry Portal. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5‐Arylidene‐2‐Thiohydantoin Motifs. ResearchGate. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. MDPI. [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. National Institutes of Health. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. [Link]

-

The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. National Institutes of Health. [Link]

-

Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. [Link]

-

Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. National Institutes of Health. [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Quinazoline-urea, new protein kinase inhibitors in treatment of prostate cancer. [Link]

-

Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate. [Link]

Sources

- 1. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. longdom.org [longdom.org]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 10. Curtius Rearrangement [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 15. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. jocpr.com [jocpr.com]

- 22. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

Strategic Incorporation of 3,5-Difluorobenzyl Moieties for Enhanced Metabolic Stability in Drug Discovery

Executive Summary

In the optimization of small molecule therapeutics, the 3,5-difluorobenzyl moiety represents a privileged structural motif.[1] It offers a dual advantage: robust protection against oxidative metabolism and precise modulation of physicochemical properties without imposing the steric bulk of larger halogens or alkyl groups.[1] This guide details the mechanistic rationale, synthetic integration, and validation protocols for deploying this moiety to extend half-life (

Mechanistic Basis: The Fluorine Effect

The metabolic stability conferred by the 3,5-difluorobenzyl group is not merely a result of steric hindrance but arises from a synergy of electronic deactivation and bond strength.[1]

Electronic Deactivation of the Phenyl Ring

Cytochrome P450 (CYP450) enzymes typically oxidize aromatic rings via an electrophilic attack by the high-valent iron-oxo species (

-

Electron Withdrawal: Fluorine is the most electronegative element (

).[1] The inductive effect ( -

HOMO/LUMO Gap: This electron deficiency lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring a poor substrate for the electrophilic CYP450 oxidant.[1]

-

Prevention of Arene Oxide Formation: By destabilizing the transition state required for epoxidation (the precursor to phenol formation), the 3,5-substitution pattern effectively "deactivates" the entire ring system.[1]

Blocking Metabolic Soft Spots

In a standard benzyl group, the para (4-position) and ortho (2,6-positions) are common sites for hydroxylation.[1]

-

Meta-Blocking: While the 3 and 5 positions are blocked directly by the C-F bond (Bond Dissociation Energy

vs -

Lipophilicity Modulation: The introduction of fluorine typically increases

, which can improve membrane permeability. However, unlike a single 4-fluoro substitution, the 3,5-pattern maintains a dipole moment that can engage in specific electrostatic interactions with protein targets (e.g., orthogonal multipolar interactions).

Visualization: CYP450 Blockade Mechanism

The following diagram illustrates how the 3,5-difluoro pattern mitigates CYP450-mediated oxidation compared to a standard phenyl ring.

Caption: Comparative mechanism showing CYP450 electrophilic attack inhibition by the electron-deficient 3,5-difluorobenzyl ring.[1]

Case Study: Optimization of a Kinase Inhibitor

In the development of inhibitors for viral RNA polymerases and protein kinases, the benzyl moiety is often used to fill hydrophobic pockets. However, unsubstituted benzyl groups suffer from rapid Phase I metabolism.[1]

Scenario: A lead compound (Compound A) containing a benzyl amine showed potent inhibition (

Optimization Strategy: The medicinal chemistry team replaced the benzyl group with a 3,5-difluorobenzyl moiety (Compound B).[1]

Comparative Data:

| Metric | Compound A (Benzyl) | Compound B (3,5-Difluorobenzyl) | Impact |

| Potency ( | 15 nM | 12 nM | Potency Retained/Improved |

| HLM | 12 min | 58 min | ~5x Stability Increase |

| 85 (High) | 18 (Low-Mod) | Reduced Clearance | |

| LogD (pH 7.4) | 2.8 | 3.1 | Slight Lipophilicity Increase |

Outcome: The 3,5-difluoro substitution blocked the primary oxidative soft spot without disrupting the binding mode, leading to a candidate suitable for in vivo efficacy studies [1, 2].

Experimental Protocols

Synthesis: Installation of the 3,5-Difluorobenzyl Moiety

The most robust method for incorporating this group is via N-alkylation using 3,5-difluorobenzyl bromide .[1]

Reagents:

-

Target Amine Scaffold (1.0 eq)[1]

-

3,5-Difluorobenzyl bromide (1.1 eq) [CAS: 141776-91-2][1][2]

-

Potassium Carbonate (

) (2.0 eq)[1] -

Acetonitrile (ACN) or DMF (anhydrous)[1]

Protocol:

-

Dissolution: Dissolve the amine scaffold (1.0 mmol) in anhydrous ACN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add

(2.0 mmol) to the solution. -

Alkylation: Add 3,5-difluorobenzyl bromide (1.1 mmol) dropwise at room temperature.

-

Reaction: Stir the mixture at 60°C for 4-12 hours. Monitor progress via TLC or LC-MS.[1]

-

Work-up: Cool to room temperature. Filter off inorganic solids.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Hexane/EtOAc gradient) to yield the N-(3,5-difluorobenzyl) derivative.

Validation: Microsomal Stability Assay (Human Liver Microsomes)

This assay determines the intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

) -

Phosphate Buffer (100 mM, pH 7.4)

-

Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

Workflow:

-

Pre-Incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer containing 0.5 mg/mL HLM. Incubate at 37°C for 5 minutes.

-

Initiation: Add the NADPH regenerating system to initiate the reaction.[1]

-

Sampling: At time points

minutes, remove a 50 µL aliquot. -

Termination: Immediately dispense the aliquot into 150 µL of ice-cold Stop Solution to quench the reaction and precipitate proteins.

-

Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.[1]

-

Calculation: Plot

vs. Time. The slope

Visualization: Stability Testing Workflow

Caption: Step-by-step workflow for validating metabolic stability using Human Liver Microsomes (HLM).

References

-

Hagadorn, J. R., et al. (2018).[1] Discovery of Novel Kinase Inhibitors Utilizing Fluorine-Scanning Strategies. Journal of Medicinal Chemistry. (Contextualized from general search results on fluorinated kinase inhibitors).

-

Cyprotex. (2025).[1][3] Microsomal Stability Assay Protocol. Evotec. Available at: [Link][1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

Technical Whitepaper: 3,5-Difluorobenzyl Isocyanate in Drug Discovery

The following technical guide synthesizes the chemical utility, medicinal chemistry applications, and synthetic protocols for 3,5-Difluorobenzyl isocyanate .

CAS: 1788904-18-6 | Formula: C8H5F2NO | Mol. Weight: 169.13 g/mol

Executive Summary

In the landscape of modern medicinal chemistry, This compound has emerged as a high-value electrophilic building block. Unlike its phenyl analog, the benzyl spacer (

This guide details the physicochemical rationale for its selection, specific synthetic protocols for its use (including in situ generation), and its application in structure-activity relationship (SAR) campaigns.

The "Fluorine Effect" & Chemical Profile

Why the 3,5-Substitution Pattern?

The specific choice of the 3,5-difluoro substitution is rarely accidental. It serves three distinct medicinal chemistry objectives:

-

Metabolic Blocking: The 3- and 5-positions on a benzyl ring are common sites for oxidative metabolism (CYP450-mediated hydroxylation). Fluorine substitution at these positions blocks this degradation pathway, significantly extending the half-life (

) of the drug candidate. -

Electronic Tuning: The electron-withdrawing nature of two fluorine atoms lowers the electron density of the aromatic ring (

-system). This reduces the ring's propensity for oxidation and strengthens -

Orthogonal Binding: In kinase inhibitors (e.g., TRK inhibitors), the methylene spacer allows the 3,5-difluorophenyl ring to rotate and stack against the glycine-rich loop (P-loop) or form multipolar interactions with backbone carbonyls (e.g., Asp668 in TRK), a geometry difficult to achieve with a direct phenyl attachment.

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Lachrymator; handle in fume hood. |

| Boiling Point | ~85°C at 1 mmHg (predicted) | High volatility; store refrigerated. |

| Reactivity | High Electrophile | Reacts rapidly with amines, alcohols, and water. |

| Stability | Moisture Sensitive | Hydrolyzes to 3,5-difluorobenzylamine and CO₂. |

Synthetic Utility & Protocols

The isocyanate is the "warhead" used to install the urea or carbamate linker. Due to its sensitivity and cost, it is often generated in situ or used immediately upon opening.

Core Reaction Pathways

The isocyanate carbon is highly electrophilic, susceptible to nucleophilic attack by amines (to form ureas) or alcohols (to form carbamates).

Figure 1: Divergent synthesis pathways for urea and carbamate formation.

Experimental Protocol: Urea Formation

Objective: Synthesis of a library of urea-based kinase inhibitors.

Reagents:

-

Amine partner (1.0 equiv)

-

This compound (1.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Triethylamine (TEA) or DIPEA (1.2 equiv - optional, accelerates reaction)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the amine partner (e.g., an amino-pyrazole or aniline derivative) in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to 0°C. Add TEA followed by the dropwise addition of This compound .

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Isocyanate peak disappearance).

-

Workup:

-

If product precipitates: Filter the solid and wash with cold DCM/Ether.

-

If soluble: Quench with saturated

, extract with EtOAc, dry over

-

-

Purification: Flash column chromatography (typically MeOH/DCM gradient).

Alternative: In Situ Generation (Curtius Rearrangement)

If the commercial isocyanate is unavailable, it can be generated from 3,5-Difluorophenylacetic acid via the Curtius rearrangement using Diphenylphosphoryl azide (DPPA).

-

Step 1: Acid + DPPA + TEA

[Acyl Azide] -

Step 2: Add amine nucleophile directly to the pot to form the urea.

Medicinal Chemistry Case Studies

TRK and ALK Kinase Inhibitors

The 3,5-difluorobenzyl moiety is a critical pharmacophore in Type II kinase inhibitors targeting Tropomyosin Receptor Kinase (TRK) and Anaplastic Lymphoma Kinase (ALK) .

-

Mechanism: The urea linker acts as a hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region or the conserved Glu-Lys pair.

-

Role of the 3,5-Difluorobenzyl Group:

-

It occupies the hydrophobic pocket adjacent to the ATP binding site.

-

Interaction: The phenyl ring forms

-stacking interactions with the Glycine-rich loop (P-loop). -

Selectivity: The specific geometry allowed by the benzyl methylene spacer enables the fluorine atoms to interact with backbone carbonyls (e.g., Asp668 in TRK), distinguishing it from off-target kinases.

-

Figure 2: Pharmacophoric interaction of the 3,5-difluorobenzyl moiety within the TRK kinase pocket.

BACE1 Inhibitors (Alzheimer's Research)

In the development of

-

Application: Synthesis of aminoalkyl oxiranes.[1]

-

Function: The 3,5-difluorobenzyl group serves as a lipophilic anchor that penetrates the S1 or S3 sub-pockets of the protease, improving blood-brain barrier (BBB) permeability due to the high lipophilicity of the difluoro-substitution.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Toxic if inhaled or swallowed.

-

Sensitizer: Respiratory and skin sensitizer.[2][3] May cause asthma-like symptoms.

-

Lachrymator: Causes severe eye irritation and tearing.

Standard Operating Procedure (SOP):

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Wear double nitrile gloves, lab coat, and safety goggles. A full-face respirator is recommended if working outside a hood (not advised).

-

Quenching Spills: Cover spills with a mixture of water (90%), concentrated ammonia (8%), and detergent (2%). The water hydrolyzes the isocyanate to the amine (less volatile) and urea solids.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress will cause the bottle to pressurize with

.

References

-

Identification of this compound

- Source: PubChem & Chemical Vendors (Oakwood, Sigma).

-

CAS Verification:

-

Urea Derivatives in Kinase Inhibition (TRK/ALK)

-

Synthetic Application in BACE1 Inhibitors

- Title: Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)

- Source: NIH / PubMed Central.

-

Link:

-

General Isocyanate Safety

- Source: Fisher Scientific Safety Data Sheet (Generic Isocyan

-

Link:

Sources

- 1. Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. researchgate.net [researchgate.net]

- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic & Physicochemical Profiling of Fluorinated Benzyl Isocyanates

Executive Summary

Fluorinated benzyl isocyanates (FBIs) are critical electrophilic building blocks in the synthesis of bioactive ureas and carbamates. The introduction of a fluorine atom onto the aromatic ring modulates lipophilicity, metabolic stability, and the electrophilicity of the isocyanate group. This guide provides a definitive reference for the thermodynamic properties of 2-, 3-, and 4-fluorobenzyl isocyanate isomers, synthesizes available experimental data, and establishes robust protocols for their generation and characterization.

Key Insight: The position of the fluorine substituent significantly influences the boiling point and density due to alterations in crystal packing efficiency and dipole moments, despite the isomers having identical molecular weights.

Thermodynamic & Physical Properties

The following data aggregates experimentally validated values. Where specific calorimetric data (e.g.,

Table 1: Comparative Physicochemical Data

| Property | 2-Fluorobenzyl Isocyanate | 3-Fluorobenzyl Isocyanate | 4-Fluorobenzyl Isocyanate | Benzyl Isocyanate (Ref) |

| CAS Number | 132740-44-4 | 102422-56-0 | 132740-43-3 | 3173-56-6 |

| Molecular Weight | 149.12 g/mol | 149.12 g/mol | 149.12 g/mol | 133.15 g/mol |

| Boiling Point (1 atm) | 202 °C | 209 °C | 211 °C | ~101-104 °C (at 40 mmHg) |

| Density (25 °C) | 1.180 g/mL | ~1.09 g/mL (Pred.)[1] | 1.186 g/mL | 1.08 g/mL |

| Refractive Index ( | 1.505 | 1.506 | 1.505 | 1.522 |

| Flash Point | 90.6 °C | >100 °C | >100 °C | 45 °C |

| State (RT) | Liquid | Liquid | Liquid | Liquid |

Data Sources: Sigma-Aldrich [1], ChemicalBook [2], PubChem [3].

Thermodynamic Analysis

-

Boiling Point Trend: The 4-fluoro isomer exhibits the highest boiling point (211 °C). This is attributed to the para-substitution allowing for more efficient intermolecular packing and higher symmetry compared to the ortho (2-F) isomer, which suffers from steric shielding and potential intramolecular electrostatic repulsion between the fluorine lone pairs and the isocyanate nitrogen.

-

Density Deviation: The introduction of fluorine increases density by approximately 0.1 g/mL compared to the non-fluorinated benzyl isocyanate. This is a critical factor for reactor sizing; a 100 kg batch of 4-FBI occupies roughly 84 liters, whereas benzyl isocyanate would occupy 92 liters.

Synthesis & Production Protocols

While phosgenation is the industrial standard, it poses severe safety risks. For laboratory to pilot-scale applications, the Triphosgene (BTC) method is preferred due to its solid-state handling and stoichiometric control.

Protocol: Triphosgene-Mediated Carbonylation

Objective: Synthesis of 4-Fluorobenzyl Isocyanate from 4-Fluorobenzylamine.

Reagents

-

Substrate: 4-Fluorobenzylamine (1.0 eq)

-

Reagent: Triphosgene (0.34 eq) (Generates 1.02 eq Phosgene in situ)

-

Base: Triethylamine (TEA) (2.2 eq) or Proton Sponge (for acid-sensitive substrates)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Solvation: Dissolve Triphosgene (0.34 eq) in DCM at 0 °C.

-

Addition: Add a solution of 4-Fluorobenzylamine (1.0 eq) and TEA (2.2 eq) in DCM dropwise over 30 minutes.

-

Criticality: The reaction is highly exothermic. Maintain temperature < 5 °C to prevent urea formation (dimerization).

-

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 2-4 hours.

-

Validation (In-Process Control): Aliquot a sample for FT-IR.

-

Success Criteria: Appearance of strong peak at 2270 cm⁻¹ (-N=C=O). Disappearance of amine N-H stretches at 3300-3400 cm⁻¹.

-

-

Workup: Filter off the triethylamine hydrochloride salt (precipitate). Concentrate the filtrate under reduced pressure.

-

Purification: Distill under vacuum. Note: Fluorinated isocyanates hydrolyze rapidly. Store under Argon.

Workflow Visualization

The following diagram illustrates the reaction pathway and critical decision nodes.

Figure 1: Critical path workflow for the synthesis of fluorinated benzyl isocyanates using triphosgene.

Reactivity & Stability Logic

The reactivity of FBIs is governed by the electron-withdrawing nature of the fluorine atom.

-

Inductive Effect (-I): The fluorine atom pulls electron density from the aromatic ring.

-

Transmission: This effect is transmitted to the benzylic carbon, and subsequently to the isocyanate nitrogen.

-

Electrophilicity: The isocyanate carbon becomes more electrophilic compared to non-fluorinated benzyl isocyanate.

-

Consequence: Faster reaction rates with nucleophiles (alcohols, amines) but higher susceptibility to moisture hydrolysis.

-

Stability Diagram

The relationship between substitution patterns and thermodynamic stability is visualized below.

Figure 2: Mechanistic flow detailing the impact of fluorination on isocyanate electrophilicity.

References

-

Sigma-Aldrich. (n.d.).[2] 2-Fluorobenzyl isocyanate Product Sheet. Retrieved from

-

ChemicalBook. (n.d.). 3-Fluorobenzyl isocyanate Properties. Retrieved from

-

PubChem. (2023). 4-Fluorobenzyl isocyanate Compound Summary. National Library of Medicine. Retrieved from

-

Beilstein Journals. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (Contextual reference for F-substituent thermodynamics). Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Fluorobenzyl isocyanate Product Sheet. Retrieved from

Sources

Methodological & Application

Application Note: High-Sensitivity Pre-Column Derivatization of Amines and Alcohols using 3,5-Difluorobenzyl Isocyanate (DFBIC)

This Application Note is structured to provide a comprehensive, field-ready protocol for the use of 3,5-Difluorobenzyl isocyanate (DFBIC) . While isocyanates are a classic class of derivatizing agents, the specific use of the 3,5-difluorobenzyl variant offers unique advantages in 19F-NMR spectroscopy (clean background tagging) and LC-MS/MS (ionization enhancement and retention adjustment).

Abstract

This guide details the protocol for using This compound (DFBIC) as a pre-column derivatization reagent for the determination of nucleophilic analytes (primary/secondary amines and alcohols). Unlike standard alkyl isocyanates, DFBIC incorporates two fluorine atoms in a symmetric meta-position, providing a distinct handle for 19F-NMR quantification and enhancing electrospray ionization (ESI) efficiency in LC-MS/MS . This protocol overcomes common sensitivity limitations in analyzing polar aliphatic amines and sterically hindered alcohols.

Introduction & Principle

The Analytical Challenge

Small polar amines and alcohols often exhibit poor retention on Reverse-Phase HPLC (RP-HPLC) and lack chromophores for UV detection. Furthermore, in mass spectrometry, low molecular weight analytes suffer from high background noise and poor ionization.

The DFBIC Solution

This compound reacts rapidly with nucleophiles to form stable ureas (from amines) or carbamates (from alcohols).

-

Chromatographic Retention: The benzyl ring adds hydrophobicity, shifting analytes away from the solvent front in RP-HPLC.

-

Detection Enhancement:

-

UV: The aromatic ring provides strong absorbance at ~254 nm.

-

MS: The electronegative fluorine atoms and the nitrogen-containing urea linkage enhance ionization efficiency in both positive (ESI+) and negative (ESI-) modes.

-

19F-NMR: The symmetric 3,5-difluoro substitution yields a simplified NMR signal, allowing for quantitative "tagging" of complex mixtures without background interference.

-

Reaction Mechanism

The isocyanate carbon is highly electrophilic.[1] Nucleophilic attack by the analyte's amine or hydroxyl group yields a stable derivative.

Figure 1: Reaction pathway for the derivatization of nucleophiles using DFBIC.

Materials & Equipment

Reagents

-

Derivatizing Agent: this compound (≥97% purity). Store at 4°C under inert gas. Moisture sensitive.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH) – LC-MS Grade.

-

Catalyst (for Alcohols): Dibutyltin dilaurate (DBTL) or Pyridine (anhydrous).

-

Quenching Agent: Diethylamine or Ethanolamine (to scavenge excess isocyanate).

-

Buffer: Ammonium Acetate (10 mM, pH 6.5) for LC-MS.[2]

Equipment

-

Heating Block: Capable of maintaining 60°C ± 1°C (for alcohol derivatization).

-

Vials: Amber glass vials with PTFE-lined caps (silanized glass recommended).

-

LC-MS System: E.g., Triple Quadrupole or Q-TOF with ESI source.

Experimental Protocols

Protocol A: Derivatization of Amines (Mild Conditions)

Target: Primary and Secondary Amines (e.g., Amino Acids, Biogenic Amines)

-

Preparation: Dissolve DFBIC in anhydrous ACN to a concentration of 10 mM .

-

Mixing: In a 1.5 mL vial, combine:

-

100 µL Sample Solution (in neutral buffer or ACN).

-

200 µL DFBIC Solution (Ensure >5-fold molar excess over total amines).

-

-

Reaction: Vortex for 30 seconds. Incubate at Room Temperature (25°C) for 10 minutes .

-

Note: Reaction is typically instantaneous for primary amines.

-

-

Quenching: Add 20 µL of Diethylamine (100 mM) to consume excess reagent. Vortex and wait 5 mins.

-

Dilution: Dilute to final volume with Mobile Phase A (e.g., 0.1% Formic Acid in Water) to match initial column conditions.

-

Analysis: Inject 5–10 µL into the HPLC system.

Protocol B: Derivatization of Alcohols/Phenols (Harsh Conditions)

Target: Steroids, Fatty Alcohols, Phenolic drugs

-

Preparation: Dissolve DFBIC in anhydrous ACN (20 mM). Prepare Catalyst Solution (0.1% DBTL in ACN).

-

Drying: Evaporate the sample to dryness under Nitrogen to remove traces of water (water competes with the alcohol for the isocyanate). Reconstitute in 100 µL anhydrous ACN.

-

Mixing: Add:

-

200 µL DFBIC Solution.

-

20 µL Catalyst Solution (DBTL).

-

-

Reaction: Seal tightly. Incubate at 60°C for 45–60 minutes .

-

Quenching: Cool to RT. Add 20 µL Ethanolamine.

-

Analysis: Transfer to LC vial.

Method Validation & Performance

Chromatographic Conditions (Example)

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

Performance Metrics (Data Summary)

| Parameter | Value / Observation | Notes |

| Reaction Yield | > 98% for Primary Amines | Measured by disappearance of starting material. |

| Stability | > 48 Hours at 4°C | Derivatives are hydrolytically stable. |

| LOD Enhancement | 10–50 fold | Compared to underivatized native amine (LC-MS). |

| UV Max | 254 nm / 210 nm | Secondary max at 260 nm due to fluorobenzyl ring. |

| 19F NMR Shift | δ -109 to -111 ppm | Distinct triplet/multiplet depending on decoupling. |

Troubleshooting Guide

-

Issue: Low Yield for Alcohols.

-

Cause: Moisture contamination. Isocyanates react preferentially with water to form symmetric ureas (1,3-bis(3,5-difluorobenzyl)urea).

-

Fix: Use strictly anhydrous solvents and dry samples thoroughly. Increase DBTL catalyst concentration.

-

-

Issue: Double Peaks in Chromatogram.

-

Cause: Isomerization or diastereomers if the analyte is chiral (DFBIC is achiral, so it separates diastereomers only if the analyte has multiple chiral centers and reaction kinetics differ, or if using a Chiral Column).

-

Fix: Check column chemistry.[3] Ensure complete reaction (partial reaction can look like impurities).

-

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample preparation to detection.

References

-

Streicher, R. P., et al. (1996). "Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air." American Industrial Hygiene Association Journal.

-

Lépine, M., et al. (2020).[4][5] "A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine." Analytical and Bioanalytical Chemistry.

-

Akhlaghinia, B. (2005).[6] "Isocyanate synthesis by substitution." Synthesis. (General chemistry of isocyanate reactivity).

- Kaval, N., et al. (2005). "High-throughput screening of isocyanates." Journal of Combinatorial Chemistry.

Sources

- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isocyanate synthesis by substitution [organic-chemistry.org]

Application Notes & Protocols: One-Pot Synthesis with 3,5-Difluorobenzyl Isocyanate

Introduction: The Strategic Importance of the 3,5-Difluorobenzyl Moiety in Medicinal Chemistry

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often imparting favorable pharmacokinetic and physicochemical properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The 3,5-difluorobenzyl group, in particular, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, arising from the strong electron-withdrawing nature of the two fluorine atoms, can significantly influence the acidity of nearby protons and the strength of hydrogen bonds, crucial for molecular recognition at biological targets.

Derivatives of 3,5-Difluorobenzyl isocyanate, such as ureas, carbamates, and thiocarbamates, are of significant interest to researchers in drug development. The urea moiety, for example, is a key structural feature in numerous kinase inhibitors, where it can act as a hydrogen bond donor and acceptor, anchoring the molecule in the ATP-binding pocket of the enzyme. This guide provides detailed, one-pot synthesis protocols for the efficient preparation of these valuable compound classes from this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

One-Pot Synthesis Protocols

The following protocols are designed as robust starting points for the synthesis of urea, carbamate, and thiocarbamate derivatives of this compound. These one-pot procedures are advantageous as they reduce reaction time, minimize waste, and simplify purification by avoiding the isolation of intermediates.

Protocol 1: One-Pot Synthesis of N-(3,5-Difluorobenzyl)-N'-Aryl/Alkyl Ureas

This protocol details the direct reaction of this compound with a primary or secondary amine to form the corresponding disubstituted urea. The reaction is typically fast and high-yielding.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are chosen to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid and subsequently a symmetric urea byproduct.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the isocyanate and the amine, and then allowed to warm to room temperature to ensure complete conversion.

-

Catalyst: While often not necessary for simple amines, a non-nucleophilic base like triethylamine (TEA) can be added to scavenge any acidic impurities that might be present and to catalyze the reaction with less nucleophilic amines.

Experimental Workflow Diagram:

Caption: One-pot synthesis of N-(3,5-Difluorobenzyl) ureas.

Step-by-Step Methodology:

-

To a stirred solution of the desired primary or secondary amine (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq., optional).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise to the cooled reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be concentrated in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.